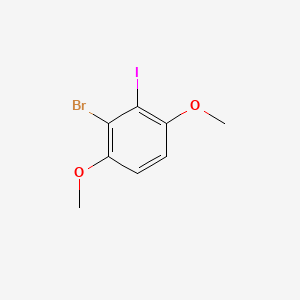

2-Bromo-3-iodo-1,4-dimethoxybenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-3-iodo-1,4-dimethoxybenzene is a chemical compound with the molecular formula C8H8BrIO2 . It is used as a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with bromine (Br) and iodine (I) atoms at the 2nd and 3rd positions respectively, and methoxy (-OCH3) groups at the 1st and 4th positions .Physical And Chemical Properties Analysis

This compound is a light-sensitive compound with a melting point between 153°C to 155°C . Its molecular weight is approximately 342.96 g/mol .科学的研究の応用

Synthesis and Transformation into Sulfur-Functionalised Quinones : A study by Aitken et al. (2016) explored the bromination of a related compound, 1,4-dimethoxy-2,3-dimethylbenzene, and its conversion into sulfur-containing quinone derivatives. This highlights the potential of such brominated compounds in synthesizing new chemical entities with potential applications (Aitken, Jethwa, Richardson, & Slawin, 2016).

Thermochemistry of Halogen-Substituted Methylbenzenes : Verevkin et al. (2015) conducted a study on the thermochemical properties of various bromo- and iodo-substituted methylbenzenes, which can provide essential data for understanding the physical and chemical properties of 2-Bromo-3-iodo-1,4-dimethoxybenzene in various applications (Verevkin, Sazonova, Emel’yanenko, Zaitsau, Varfolomeev, Solomonov, & Zherikova, 2015).

Synthesis of Deuterium Labeled Phenethylamine Derivatives : Xu and Chen (2006) synthesized deuterium-labeled derivatives of phenethylamine from a compound similar to this compound, indicating its use in creating labeled compounds for analytical applications, such as in gas chromatography-mass spectrometry assays (Xu & Chen, 2006).

Halogenations of Polyalkylbenzenes for Mixed Halogenated Compounds : Bovonsombat and Mcnelis (1993) used a similar methodology for the halogenation of polyalkylbenzenes, which can be relevant for the synthesis of mixed halogenated compounds like this compound (Bovonsombat & Mcnelis, 1993).

Synthesis of Dimethyl-4-bromoiodobenzenes : Yu (2008) studied the synthesis of dimethyl-4-bromoiodobenzenes, which are used in various fields, suggesting potential applications of this compound in the creation of aromatic organic intermediates (Yu, 2008).

Efficient Methods for Access to Synthetically Valuable Dibromobenzenes : Diemer, Leroux, and Colobert (2011) described methods for the synthesis of various derivatives based on regioselective bromination, which can be relevant for synthesizing compounds like this compound (Diemer, Leroux, & Colobert, 2011).

Safety and Hazards

特性

IUPAC Name |

2-bromo-3-iodo-1,4-dimethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrIO2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYNYTPCCJBVMOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)I)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrIO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-[6,7-Dichloro-3-(2-phenylethenyl)quinoxalin-2-yl]-N~1~,N~3~,N~3~-trimethylpropane-1,3-diamine](/img/structure/B599947.png)

![4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B599956.png)

![1,5-Dioxaspiro[2.4]heptane](/img/structure/B599958.png)